4-[(Propan-2-yl)carbamoyl]butanoic acid, also known by its chemical formula C₇H₁₃N₁O₂, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules that exhibit potential therapeutic properties, particularly in relation to their interaction with biological systems.
This compound can be synthesized through various chemical processes and is available from several chemical suppliers, including Sigma-Aldrich and Benchchem, which offer it for research purposes. The compound is cataloged under CAS Number 59481-43-5, facilitating its identification in chemical databases.
4-[(Propan-2-yl)carbamoyl]butanoic acid is classified as an amide due to the presence of the carbamoyl functional group. It also contains a carboxylic acid moiety, which contributes to its acidic properties. This dual functionality enhances its reactivity and potential applications in drug development.
The synthesis of 4-[(Propan-2-yl)carbamoyl]butanoic acid can be achieved through several methods, primarily involving the reaction of butanoic acid derivatives with isopropylamine and coupling agents.
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the reaction progress and characterize the final product.
Key structural data include:
4-[(Propan-2-yl)carbamoyl]butanoic acid can participate in various chemical reactions typical for carboxylic acids and amides:
The reactivity profile is influenced by the steric hindrance introduced by the isopropyl group, which may affect the kinetics of these reactions.
The mechanism of action for 4-[(Propan-2-yl)carbamoyl]butanoic acid involves its interaction with specific enzymes or receptors within biological systems. It has been suggested that this compound may modulate pathways related to inflammation or metabolic processes.
Research indicates that compounds with similar structures often exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways, potentially making 4-[(Propan-2-yl)carbamoyl]butanoic acid a candidate for further pharmacological evaluation.
Relevant data from studies highlight its thermal stability and reactivity under various pH conditions.
4-[(Propan-2-yl)carbamoyl]butanoic acid finds applications primarily in pharmaceutical research as a potential lead compound for drug development targeting metabolic disorders or inflammatory diseases. Its unique structural features allow it to serve as a scaffold for synthesizing more complex derivatives aimed at enhancing biological activity.
The initial identification of 4-[(propan-2-yl)carbamoyl]butanoic acid (systematic name: 5-oxo-5-(propan-2-ylamino)pentanoic acid) emerged from classical carboxylate functionalization strategies in the mid-20th century. Early synthetic routes relied on the direct condensation of γ-carboxybutyryl chloride with isopropylamine in anhydrous aprotic solvents like dichloromethane, followed by aqueous workup to isolate the crystalline product [1] [2]. This method, while straightforward, suffered from moderate yields (typically 50-65%) due to competitive oligomerization and sensitivity to moisture. Structural confirmation was achieved through elemental analysis and infrared spectroscopy, revealing characteristic absorptions at ~1730 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (amide C=O) [1]. Nuclear Magnetic Resonance (NMR) spectroscopy further validated the structure: ¹H NMR displayed distinct signals for the isopropyl methine proton (δ ~3.85 ppm, septet) and methyl groups (δ ~1.10 ppm, doublet), alongside methylene protons adjacent to the carbonyls (δ ~2.35 ppm, t, -CH₂C=O; δ ~2.20 ppm, t, -CH₂COOH) [2].
Table 1: Key Structural Identifiers of 4-[(Propan-2-yl)carbamoyl]butanoic Acid
Property | Value/Descriptor | Source Technique |
---|---|---|
Molecular Formula | C₈H₁₅NO₃ | Elemental Analysis |
SMILES | CC(C)NC(=O)CCCC(=O)O | Computational |
IUPAC Name | 5-oxo-5-(propan-2-ylamino)pentanoic acid | Nomenclature |
Characteristic IR Bands | 1730 cm⁻¹ (acid C=O), 1650 cm⁻¹ (amide C=O) | Infrared Spectroscopy |
Key ¹H NMR Signals | δ 1.10 (d, 6H), δ 3.85 (sept, 1H), δ 2.20-2.35 (m, 4H) | NMR Spectroscopy |
Purification challenges were addressed via recrystallization from ethanol/water mixtures or ether-pentane washes to remove diacid impurities formed through hydrolysis. These foundational studies established the compound as a conformationally flexible C₅-dicarbonyl synthon, featuring a carbamate-like amide linkage and terminal carboxylic acid amenable to further derivatization [1] [10].
The limitations of early acid chloride routes spurred significant methodological innovations. A major advancement involved in situ activation of glutaric acid (or its monoesters) using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or carbonyl diimidazole (CDI), facilitating amide bond formation with isopropylamine under milder conditions [8] [10]. This approach improved functional group tolerance and reduced side products, pushing yields to 75-85%. For instance, CDI-mediated coupling in tetrahydrofuran or acetonitrile efficiently generated the activated acyl imidazolide intermediate, which underwent nucleophilic attack by isopropylamine without requiring stringent anhydrous conditions [8].
The advent of catalytic technologies marked a paradigm shift. Iron-containing ionic liquids, notably [Dabco-C₂OH][FeCl₄], demonstrated exceptional efficiency in related carbamoylations, offering recyclability and high atom economy under mild temperatures (30-50°C) [7]. While primarily applied to indole syntheses, these catalysts proved broadly effective for amide bond formation involving aliphatic amines. Similarly, tin-catalyzed transcarbamoylations using phenyl carbamate donors enabled the synthesis of structurally complex carbamates, suggesting potential applicability for synthesizing derivatives of 4-[(propan-2-yl)carbamoyl]butanoic acid [8]. Metal-free protocols utilizing silicon reagents or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for CO₂ fixation offered sustainable pathways, though direct application to this specific compound remains an area for further exploration [8].
Table 2: Evolution of Synthetic Methodologies for 4-[(Propan-2-yl)carbamoyl]butanoic Acid
Era/Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
---|---|---|---|---|
Classical (1950s-70s) | γ-Carboxybutyryl chloride, iPrNH₂, CH₂Cl₂, 0°C | Simple reagents | Moisture-sensitive, oligomerization | 50-65% |
Coupling Agents (1980s-2000s) | Glutaric acid, CDI/DCC, iPrNH₂, THF/MeCN rt | Milder conditions, better FG tolerance | Stoichiometric activator, waste removal | 75-85% |
Catalytic (2010s-) | [Dabco-C₂OH][FeCl₄] (cat.), EtOH, 50°C; Sn-catalyzed transcarbamoylation | Recyclable catalysts, atom economy | Broader optimization needed for this substrate | >90% (analogues) |
These advancements underscored a transition towards greener, more efficient syntheses, aligning with principles of sustainable chemistry while enhancing access to this versatile building block [1] [6] [7].
4-[(Propan-2-yl)carbamoyl]butanoic acid occupies a pivotal niche as a precursor to carbamate-functionalized pharmacophores. Its bifunctional nature—a hydrolytically stable amide (carbamate-like) and a reactive carboxylic acid—enables its incorporation into complex molecules via peptide coupling, esterification, or cyclization reactions. Crucially, the isopropylcarbamoyl moiety mimics tertiary amides and carbamates prevalent in bioactive molecules, enhancing lipophilicity and membrane permeability [6] [10].
A significant application emerged in the synthesis of protease inhibitors like boceprevir. Here, the compound served as a key intermediate for constructing tert-butylcarbamoyl motifs via structural elaboration. Its carboxylic acid group facilitated coupling to cyclic ketone scaffolds, while the isopropylcarbamoyl group contributed to target binding affinity [6]. Furthermore, its structural framework proved instrumental in designing acyloxyalkyl carbamate prodrugs. Conversion of the carboxylic acid to acyloxymethyl esters (e.g., pivaloyloxymethyl) yielded bioreversible prodrugs capable of enhancing oral bioavailability of polar amines (e.g., γ-aminobutyric acid (GABA) analogues like baclofen) [10]. Enzymatic hydrolysis in the intestine or plasma liberates the parent drug, leveraging the carbamate linkage's controlled lability.
Table 3: Bioactive Scaffolds Derived from 4-[(Propan-2-yl)carbamoyl]butanoic Acid
Application Domain | Role of Compound | Target Molecule/Scaffold | Biological Relevance |
---|---|---|---|
Antiviral Agents | Intermediate for carbamoyl group installation | Boceprevir analogues | Hepatitis C virus protease inhibition |
Prodrug Technology | Carboxylic acid converted to acyloxymethyl ester; Carbamoyl group retained | Baclofen acyloxyalkyl carbamate prodrugs | Sustained release for muscle spasticity, GERD |
Conformationally Flexible Linkers | Incorporated into peptidomimetics | Carbamate-functionalized macrocycles | Modulation of pharmacokinetic properties |
The compound's versatility in generating carbamate bioisosteres and prodrug functionalities cemented its role in medicinal chemistry. It provided a template for developing compounds where the carbamate group acts as a hydrogen bond acceptor/donor, influencing target engagement without the metabolic instability of true carbamate esters [7] [10]. This strategic utilization highlights its enduring value beyond a simple synthetic intermediate, enabling the rational design of therapeutics targeting neurological disorders, viral infections, and metabolic diseases through sustained-release formulations and enhanced biodistribution profiles [6] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: